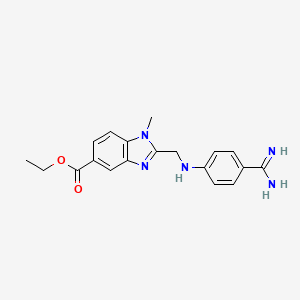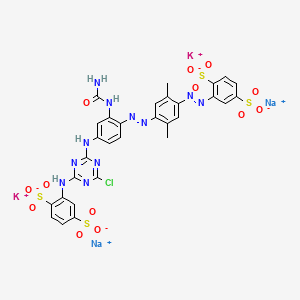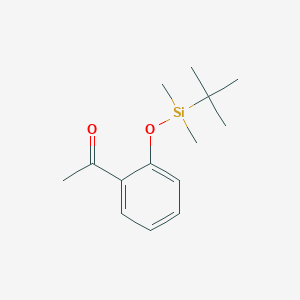
VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vancomycin Hydrochloride is a glycopeptide antibiotic produced by Streptomyces orientalis . It is suitable for plant cell culture and is used as an antibiotic in various applications . It is a heptapeptide and its mode of action is to block bacterial cell wall biosynthesis at the level of peptidoglycan .
Synthesis Analysis
Vancomycin is a tricyclic glycopeptide antibiotic produced by the fermentation of Streptomyces orientalis . It inhibits bacterial synthesis by three main mechanisms: inhibition of the synthesis of peptidoglycan, alteration of the cell membrane permeability, and interference with RNA synthesis in the cytoplasm .Molecular Structure Analysis
The empirical formula of Vancomycin Hydrochloride is C66H75Cl2N9O24·HCl . It has a molecular weight of 1485.71 .Chemical Reactions Analysis
Vancomycin is a concentration-independent antibiotic, meaning its antimicrobial activity depends on the duration that the serum drug concentration exceeds the minimum inhibitory concentration of the target organism . The most prevailing method found for vancomycin detection in human plasma is high-performance liquid chromatography (HPLC), followed by microbiological assays .Physical And Chemical Properties Analysis
Vancomycin Hydrochloride is a powder that is off-white to brown or white to orange-brown in color . It is soluble in water, with a solubility of 50 mg/mL, clear, colorless to dark yellow .Wirkmechanismus
Vancomycin’s bactericidal action results primarily from inhibition of cell-wall biosynthesis. Specifically, it prevents the incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacteria .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
123409-00-7 |
|---|---|
Produktname |
VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT |
Molekularformel |
C66H257Cl2N9O24 |
Molekulargewicht |
1632.721 |
IUPAC-Name |
azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride |
InChI |
InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2 |
InChI-Schlüssel |
ARNOCQCQWLXLRG-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




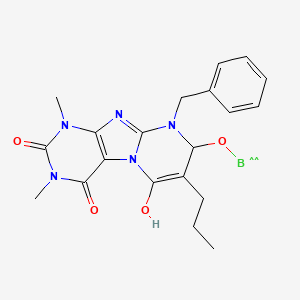
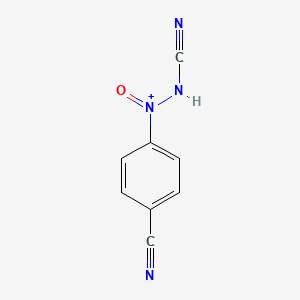
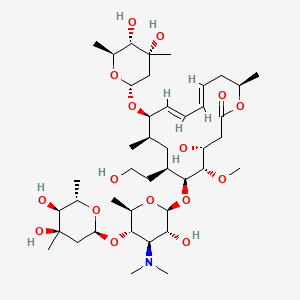
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)

